molecular formula C20H17ClN4OS B2435002 4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894044-36-1

4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2435002
CAS RN: 894044-36-1
M. Wt: 396.89
InChI Key: DLXXTHXSPQAAQE-UHFFFAOYSA-N
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Description

“4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a chemical compound. It contains a thiazole ring, which is a core structural motif present in a wide range of natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the compound, often involves the use of 3-amino-1,2,4-triazole . The synthesis of thiazole derivatives, another component of the compound, often involves the use of hydrazonoyl halides .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The molecular structure of such compounds can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be influenced by the substituents on the thiazole ring . For example, the replacement of the NH2 group with a substituted phenyl ring can increase the antibacterial activity of the synthesized thiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely and are influenced by the substituents on the thiazole ring . For example, thiazole derivatives can resemble pyridine and pyrimidine in their physico-chemical properties .

Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which include your compound, have been found to exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

These compounds have also been reported to have potent antimicrobial activity . They could be used in the development of new drugs to combat resistant strains of bacteria and other microbes.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have shown herbicidal activity . This suggests potential use in agriculture, particularly in the development of new herbicides.

Anti-inflammatory Activity

These compounds have demonstrated anti-inflammatory properties . They could be used in the treatment of diseases characterized by inflammation, such as arthritis and asthma.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This suggests potential use in the treatment of fungal infections.

Antitumor Activity

These compounds have shown antitumor activity . This suggests potential use in cancer treatment, particularly in the development of new chemotherapy drugs.

Antidiabetic Activity

2,4-Disubstituted thiazoles have been reported to have antidiabetic activity . This suggests potential use in the treatment of diabetes.

Antiviral Activity

These compounds have also been reported to have antiviral properties . They could be used in the development of new antiviral drugs.

Future Directions

Thiazoles and triazoles, both present in the compound, are important heterocyclic compounds in drug discovery . Future research could focus on synthesizing new derivatives and evaluating their biological activities .

properties

IUPAC Name

4-chloro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-13-3-2-4-15(11-13)18-23-20-25(24-18)17(12-27-20)9-10-22-19(26)14-5-7-16(21)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXXTHXSPQAAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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